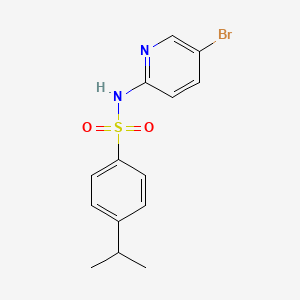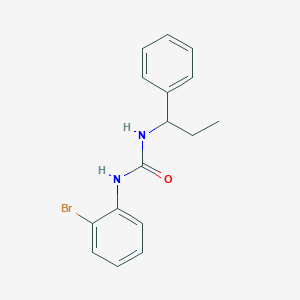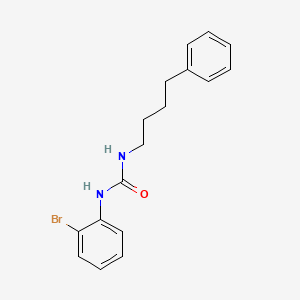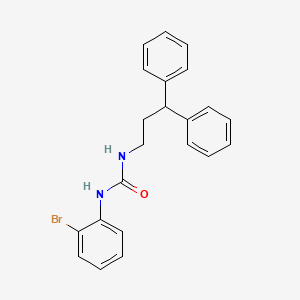![molecular formula C13H19ClN2O B4286251 N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)
N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea
Descripción general
Descripción
N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea, commonly known as SBEU, is a synthetic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. SBEU has a molecular weight of 288.82 g/mol and a melting point of 114-115°C.
Mecanismo De Acción
SBEU works by binding to the ATP-binding site of protein kinases, which prevents them from phosphorylating their target proteins. This leads to a downstream effect on various signaling pathways, ultimately affecting cellular processes such as proliferation and survival.
Biochemical and Physiological Effects
SBEU has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cell culture studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In animal studies, it has been shown to reduce tumor growth and improve survival rates in mice with certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of SBEU is its specificity for protein kinases, which allows researchers to study the function of these enzymes in a more targeted manner. However, one limitation is that it may not be effective against all types of protein kinases, and its effects may vary depending on the specific cellular context.
Direcciones Futuras
There are many potential future directions for research involving SBEU. One area of interest is in developing new drugs that target specific protein kinases implicated in various diseases, such as cancer and autoimmune disorders. Another area of interest is in studying the downstream effects of protein kinase inhibition, such as changes in gene expression and cellular metabolism. Overall, SBEU is a valuable tool for scientific research and has the potential to lead to important discoveries in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
SBEU is primarily used as a research tool to study the function of certain proteins and enzymes in the body. It has been shown to inhibit the activity of a class of enzymes called protein kinases, which play a key role in many cellular processes such as cell division, differentiation, and apoptosis. By inhibiting these enzymes, SBEU can help researchers better understand their function and develop new drugs that target them.
Propiedades
IUPAC Name |
1-butan-2-yl-3-[2-(3-chlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-3-10(2)16-13(17)15-8-7-11-5-4-6-12(14)9-11/h4-6,9-10H,3,7-8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJRJTJHIVFACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[2-(3-chlorophenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)

![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)
![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)

![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)

![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)



